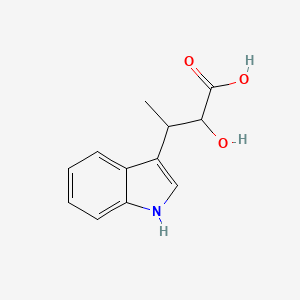

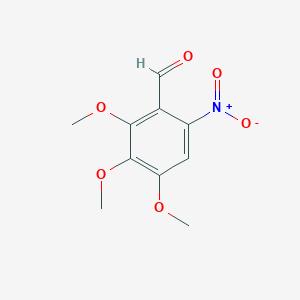

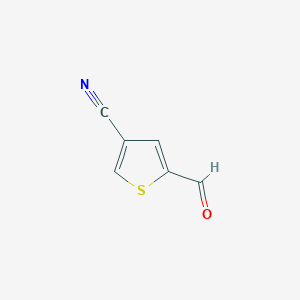

![molecular formula C11H13ClOS B1337655 [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene CAS No. 65006-98-6](/img/structure/B1337655.png)

[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents

The study presents a novel approach to synthesize 1,1-dimethylcyclopropanes, which are challenging to produce due to competing hydride shifts in traditional methods. The researchers developed a method using dialkyl sulfonyl anions in carbometalation reactions with olefins, yielding high isolated yields of 1,1-dialkylcyclopropanes. This process is facilitated by NaNH2 or n-BuLi in ethereal solvents and operates at temperatures between 23 and 70 °C. The method is versatile, with 40 examples of cyclopropanation, including various styrenes and arylbutadienes. Preliminary mechanistic studies indicate a stepwise anionic process initiated by the direct addition of sulfonyl anions to a carbon-carbon double bond .

Synthesis, Crystal and Molecular-Electronic Structure, and Kinetic Investigation

This paper discusses the synthesis of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. The compounds were structurally characterized using X-ray single crystal diffraction, revealing triclinic and monoclinic crystal systems for the respective isomers. The molecular crystals are interconnected through C-H...O type hydrogen bonds. Ab initio quantum-chemical calculations were performed to understand the electronic structure, which showed good agreement with the intramolecular hydrogen bond parameters. Kinetic investigations of substitution reactions in aqueous solutions correlated well with the stereochemical characteristics of the molecules .

Synthesis and Cyclopropanation of E,E and Z,Z-1,3-Bis(styrylsulfonyl)Benzene

The synthesis of 1,3-bis(styrylsulfonyl)benzene in two isomeric forms and their cyclopropanation with dimethylsulfonium methylide is described. Configurational assignments were made based on IR, 1H NMR, and 13C NMR spectral data. This study contributes to the understanding of cyclopropanation reactions involving sulfonyl compounds .

Synthesis and Diels–Alder Cycloaddition Reactions

The synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and [(2-chloro-1,2-difluoro ethenyl)sulfinyl] benzene is described, along with their Diels–Alder cycloadditions with various dienes under thermal and microwave irradiation conditions. This research provides insight into the reactivity of sulfinyl benzene derivatives in cycloaddition reactions .

Reactions of Benzvalene with Various Electrophiles

This paper explores the reactions of benzvalene with different electrophiles, providing evidence for concerted 1,4-cycloadditions to a vinylcyclopropane system. The study investigates the mechanisms involved and the formation of various adducts, contributing to the broader understanding of electrophilic reactions with cyclopropane-containing compounds .

科学的研究の応用

Supramolecular Chemistry Applications

- Benzene-1,3,5-tricarboxamide (BTA) Derivatives : BTAs, due to their simple structure and self-assembly behavior, have found wide applications ranging from nanotechnology to polymer processing and biomedical fields. Their self-assembly into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding, highlights the potential of benzene derivatives in creating structured materials for diverse applications (Cantekin, de Greef, & Palmans, 2012).

Controlled Release and Preservation of Produce

- Gaseous/Volatile Active Compounds : Research has focused on the stabilization and controlled release of gaseous or volatile active compounds, such as 1-methylcyclopropene (1-MCP), for pre-harvest and postharvest management of fresh produce. These methods improve the safety and maintain the quality of fresh produce, indicating the potential of certain cyclopropyl derivatives in agriculture and food preservation (Chen, Chen, Ray, & Yam, 2020).

Understanding and Mitigating Environmental Hazards

- Chlorobenzenes in Soil Remediation : The presence of chlorobenzenes in the environment, due to their toxicity and persistence, necessitates the development of remediation strategies. Research into the fate processes of chlorobenzenes in soil and potential remediation strategies highlights the importance of chemical understanding in environmental protection, potentially relevant for structurally related compounds like the one (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Advances in Sulfur Chemistry

- Sulfur Chemistry for Acid Gas Treatment : The treatment of acid gases, which often contain sulfur compounds, is crucial for reducing environmental pollution and health hazards. Advances in sulfur chemistry, specifically for the desulfurization processes, indicate the importance of understanding sulfur-containing compounds for environmental and industrial applications (Gupta, Ibrahim, & Shoaibi, 2016).

特性

IUPAC Name |

(1-chloro-2,3-dimethylcyclopropyl)sulfinylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClOS/c1-8-9(2)11(8,12)14(13)10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPZLGXYIYMOSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(S(=O)C2=CC=CC=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223657 |

Source

|

| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |

CAS RN |

65006-98-6 |

Source

|

| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65006-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

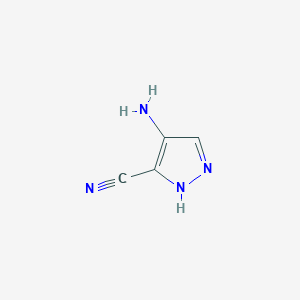

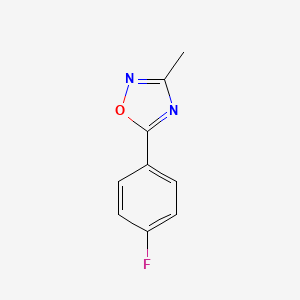

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)